Litebamine

Description

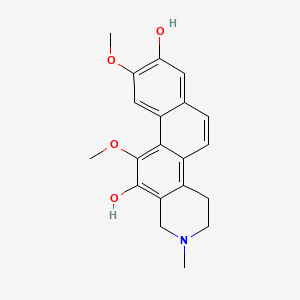

Structure

2D Structure

3D Structure

Properties

CAS No. |

137031-56-2 |

|---|---|

Molecular Formula |

C20H21NO4 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

9,11-dimethoxy-2-methyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol |

InChI |

InChI=1S/C20H21NO4/c1-21-7-6-12-13-5-4-11-8-16(22)17(24-2)9-14(11)18(13)20(25-3)19(23)15(12)10-21/h4-5,8-9,22-23H,6-7,10H2,1-3H3 |

InChI Key |

QOWFEPGZJDCIKG-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O |

Canonical SMILES |

CN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O |

Appearance |

Solid powder |

melting_point |

218-220°C |

Other CAS No. |

137031-56-2 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Litebamine; |

Origin of Product |

United States |

Synthetic Methodologies for Litebamine and Its Analogues

Total Synthesis Approaches to Litebamine

Total synthesis provides a pathway to access this compound and its analogues independently of their natural abundance in plant sources. Several strategies have been developed, focusing on the construction of the characteristic ring system.

Established Synthetic Protocols and Methodological Innovations

Early total synthesis approaches to 1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines, including this compound, have been reported. One such approach involved starting from [2-(2-styrylphenyl)ethyl]methylcarbamic acid ethyl esters. Key steps in this synthesis included the Bischler-Napieralski cyclization to form the isoquinoline (B145761) unit and photocyclization of the resulting 2-methyl-5-styryl-3,4-dihydro-2H-isoquinolin-1-ones to yield the naphtho[2,1-f]isoquinolin-1-ones. researchgate.net Subsequent steps would then be required to convert the naphtho[2,1-f]isoquinolin-1-ones to the tetrahydro form of this compound.

Another total synthesis strategy for tetrasubstituted 1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines involved the Bischler-Napieralski cyclization of ethyl (2-{2-[2-(3,4-dimethoxyphenyl)vinyl]-4,5-dimethoxyphenyl}ethyl)methylcarbamates to form the isoquinoline units. arkat-usa.org This was followed by photocyclization of the resulting 5-[2-(3,4-dimethoxyphenyl)vinyl]-7,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-ones to produce the corresponding 8,9,11,12-tetramethoxy-2-methyl-3,4-dihydronaphtho[2,1-f]isoquinolin-1(2H)-ones. arkat-usa.org This methodology has been applied to the synthesis of analogues like 8,9,11,12-tetramethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinoline and 8,9,11-trimethoxy-2-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolin-12-ol. arkat-usa.org

A biomimetic synthesis of this compound has also been achieved through a novel ring cleavage and recyclization of N-cyanomethyl-1,2,3,4-tetrahydroisoquinolinium methiodides. jst.go.jp

Considerations for Synthetic Reproducibility and Yield Optimization

Semi-Synthetic Routes from Biogenetic Precursor Alkaloids

This compound is believed to be biogenetically related to aporphine (B1220529) alkaloids. This relationship has inspired semi-synthetic approaches that utilize readily available aporphines as starting materials for the synthesis of this compound and its derivatives.

Transformation Pathways from Aporphine Alkaloids (e.g., Glaucine (B1671577), Laurolitsine)

Semi-synthesis from aporphine alkaloids represents a significant route to this compound. This compound has been semi-synthesized from boldine (B1667363) via a biogenetical approach. lookchem.comacs.orgacs.orgcapes.gov.br This approach involves key reactions such as the Von Braun reaction, exhaustive benzylation and Hofmann degradation in one pot, followed by the Mannich reaction. lookchem.com

Glaucine, another aporphine alkaloid, has also been used as a starting material for the synthesis of naphtho[2,1-f]isoquinoline (this compound) derivatives. researchgate.netresearchgate.netresearchgate.netmathnet.ru This transformation involves a stepwise recyclization pathway. researchgate.netmathnet.ru

Table 1: Semi-Synthetic Routes from Aporphine Alkaloids

| Starting Aporphine Alkaloid | Key Reactions Involved | Products Synthesized | Reported Yield |

| Boldine | Von Braun reaction, benzylation, Hofmann degradation, Mannich reaction | This compound | Not specified |

| Glaucine | Stepwise pyridine (B92270)–pyridine recyclization | This compound derivatives | Not specified |

| Laurolitsine (B191710) | N-alkylation, solvolysis, Mannich reaction | This compound N-homologues | >80% |

Pyridine–Pyridine Recyclization Strategies in Naphtho[2,1-f]isoquinoline Formation

The synthesis of naphtho[2,1-f]isoquinoline derivatives, including this compound, from aporphine alkaloids like glaucine often involves a stepwise pyridine–pyridine recyclization of intermediate N-acylsecoaporphine analogues. researchgate.netresearchgate.netresearchgate.netmathnet.ru This recyclization process is a crucial step in rearranging the aporphine skeleton to the naphtho[2,1-f]isoquinoline framework. The transformation pathways from aporphines to phenanthrene (B1679779) seco-alkaloids and then to tetrahydronaphtho[2,1-f]isoquinoline alkaloids (litebamines) highlight the significance of these recyclization strategies. researchgate.net

Development of Novel Synthetic Routes and Strategies for this compound Scaffolds

Research continues into developing novel and efficient synthetic routes to the this compound scaffold and its analogues. The exploration of new methodologies is driven by the desire for improved yields, reduced steps, and access to a wider range of structural variations. While the provided snippets detail established total and semi-synthetic methods, the ongoing investigation into amine-derived molecular rearrangements for the convergent synthesis of polycyclic aromatics suggests potential new avenues for accessing the naphtho[2,1-f]isoquinoline core. rsc.org The development of new synthetic strategies often involves exploring different cyclization reactions, rearrangement processes, and the use of various catalysts and reagents to selectively construct the desired ring system and introduce functional groups in a controlled manner.

Enabling Route Development for Scalable Production

Developing scalable routes for complex alkaloids like this compound is crucial for potential pharmaceutical applications and further research. Early total syntheses of this compound and related compounds, such as annoretine, have been achieved starting from precursors like [2-(2-styrylphenyl)ethyl]methylcarbamic acid ethyl esters. Key steps in such routes have included the Bischler-Napieralski cyclization to form the isoquinoline core and photocyclization reactions to construct the naphtho[2,1-f]isoquinoline system researchgate.net114.55.40molaid.com.

Another approach involves the recyclization of aporphine alkaloids. For instance, a convenient route to naphtho[2,1-f]isoquinoline derivatives, including this compound, has been proposed using glaucine as a starting material. This synthetic scheme involves a stepwise pyridine–pyridine recyclization of intermediate N-acylsecoaporphine analogues researchgate.netresearchgate.netmathnet.ru.

Process Optimization and Synthesis Redesign Methodologies

Redesigning synthetic methodologies can involve exploring alternative reaction types and sequences. For example, recyclization of glaucine through stepwise pyridine–pyridine recyclization of N-acylsecoaporphine analogues represents a different strategy for accessing the naphtho[2,1-f]isoquinoline core of this compound derivatives researchgate.netresearchgate.netmathnet.ru. The use of subcritical water as a medium for converting aporphines like boldine into secoboldine (B1249720) at lower temperatures (160°C) is another example of an environmentally friendly process optimization researchgate.net.

Synthesis of this compound N-Homologues and Other Key Derivatives

Derivatization of this compound is pursued to explore structure-activity relationships and potentially enhance biological properties. N-homologues, where the methyl group on the nitrogen is replaced by other alkyl groups, are a significant class of this compound derivatives that have been synthesized and studied acs.orgnih.govresearchgate.net.

N-Alkylation and Mannich Reaction Applications in Derivatization

N-alkylation is a fundamental reaction used to introduce alkyl groups onto the nitrogen atom of amines and amides derpharmachemica.com. In the synthesis of this compound N-homologues, N-alkylation of a precursor like laurolitsine is a key step acs.orgnih.govresearchgate.net. This reaction typically involves reacting the nitrogen with an alkylating agent.

The Mannich reaction is a multicomponent reaction involving an amine (or ammonia), a carbonyl compound (like formaldehyde), and a compound with an acidic proton adjacent to a carbonyl group taylorandfrancis.comwikipedia.org. It results in the formation of a β-amino-carbonyl compound, known as a Mannich base taylorandfrancis.comwikipedia.org. The Mannich reaction has been employed in the semisynthesis of this compound from boldine lookchem.comacs.org. It is also a crucial step in the preparation of this compound N-homologues from laurolitsine, following N-alkylation and solvolysis acs.orgnih.govresearchgate.net. The application of the Mannich reaction in these synthetic routes demonstrates its utility in constructing the carbon skeleton and incorporating nitrogen into the target molecules and their derivatives.

Systematic Preparation of Chemically Modified Analogues

Systematic preparation of this compound analogues involves planned modifications to the core structure to investigate the impact of these changes on biological activity. Beyond N-homologues, other chemically modified analogues can be synthesized by altering substituents on the aromatic rings or modifying the tetrahydroisoquinoline moiety.

The recyclization of glaucine provides a route to various naphtho[2,1-f]isoquinoline (this compound) derivatives, suggesting the possibility of introducing different substituents based on the starting aporphine alkaloid researchgate.netresearchgate.netmathnet.ru. This approach allows for the systematic variation of functional groups on the complex ring system.

Research findings on this compound N-homologues highlight the impact of the N-alkyl group on antiacetylcholinesterase activity. For example, N-propyl-, N-isobutyl-, and N-isopropylnorlitebamines showed moderate activity, while the N-metho salt of N-propylnorthis compound exhibited potent activity acs.orgnih.govresearchgate.net. This demonstrates how systematic structural modifications can lead to derivatives with altered biological profiles.

| Compound | N-Substituent | Anti-acetylcholinesterase Activity (IC₅₀) |

|---|---|---|

| N-Propylnorthis compound | Propyl | ~7.0 µM acs.orgnih.govresearchgate.net |

| N-Isobutylnorthis compound | Isobutyl | ~7.0 µM acs.orgnih.govresearchgate.net |

| N-Isopropylnorthis compound | Isopropyl | ~7.0 µM acs.orgnih.govresearchgate.net |

| N-Metho salt of N-Propylnorthis compound | N⁺-Propyl (quaternary) | 2.70 µM acs.orgnih.govresearchgate.net |

Challenges and Advancements in Complex Alkaloid Synthesis

The synthesis of complex alkaloids like this compound is often challenging due to their intricate structures, multiple stereocenters, and sensitive functional groups mdpi.comnih.gov. Challenges include achieving high yields, controlling stereochemistry, and developing efficient and environmentally friendly processes mdpi.com.

Advancements in synthetic methodology, such as the development of novel catalytic systems, multicomponent reactions, and strategies for selective C-H functionalization, are helping to overcome these challenges mdpi.comnih.govresearchgate.net. For instance, multicomponent reactions offer the potential for rapid assembly of molecular complexity nih.gov. Enzymatic reactions are also emerging as valuable tools for alkaloid synthesis, offering advantages such as mild conditions and high selectivity mdpi.com.

Despite these advancements, the synthesis of many complex alkaloids still involves multiple steps and can be resource-intensive mdpi.com. Ongoing research continues to focus on developing more concise, efficient, and sustainable synthetic routes to access this compound and its diverse array of analogues.

Mechanistic Investigations of Litebamine at the Cellular and Molecular Level

In Vitro Studies on Non-Human Mammalian Cellular Systems

In vitro studies using non-human mammalian cell lines have provided insights into how litebamine affects cellular behavior, particularly in the context of vascular smooth muscle cells.

Analysis of Smooth Muscle Cell Adhesion and Migration Inhibition (e.g., Rat Aortic Smooth Muscle Cells, A10 Thoracic Smooth Muscle Cells)

This compound has been shown to inhibit the adhesion and migration of rat smooth muscle cells researchgate.netnih.gov. Specifically, studies utilizing rat aortic smooth muscle cells (RASMCs) and A10 thoracic smooth muscle cells have demonstrated this inhibitory effect researchgate.netnih.gov. A10 cells are a commonly used model derived from the thoracic aorta of embryonic rats, resembling non-differentiated vascular smooth muscle cells and bearing resemblance to neointimal cells nih.govvascularcell.complos.org. RASMCs are isolated from the aorta of rats innoprot.com. The inhibition of adhesion and migration of these cells by this compound suggests a potential role in mitigating processes involved in vascular remodeling researchgate.netnih.gov.

Specificity of Cell Adhesion Inhibition to Extracellular Matrix Proteins (e.g., Collagen)

Further analysis of this compound's effect on cell adhesion revealed a specificity towards certain extracellular matrix (ECM) proteins. This compound inhibited the adhesion of RASMCs and A10 cells to collagen researchgate.netnih.gov. However, this inhibitory effect was not observed for adhesion to other matrix proteins, indicating a specific interaction or mechanism related to collagen as a substrate researchgate.netnih.gov. The ECM provides structural support and influences cell behavior through interactions with cells mdpi.comnih.govfrontiersin.org. Collagen is a major component of the ECM mdpi.comnih.gov.

Intracellular Signaling Pathway Modulation by this compound

This compound's effects on smooth muscle cell behavior are mediated through the modulation of key intracellular signaling pathways involved in cell adhesion, migration, and growth factor responses.

Attenuation of Focal Adhesion Kinase (FAK) Phosphorylation

Studies have indicated that this compound attenuates the phosphorylation of Focal Adhesion Kinase (FAK) researchgate.netnih.gov. FAK is a crucial non-receptor tyrosine kinase involved in cell adhesion and migration signaling, often activated upon integrin binding to ECM proteins like collagen researchgate.netibecbarcelona.eu. The observed inhibition of FAK phosphorylation by this compound in RASMCs adhered to immobilized collagen suggests a mechanism by which this compound disrupts the signaling cascade initiated by collagen-integrin interactions researchgate.netnih.gov.

Impact on Actin Cytoskeleton Reorganization

This compound has been found to affect the reorganization of the actin cytoskeleton researchgate.netnih.gov. The actin cytoskeleton is a dynamic structure essential for maintaining cell shape, enabling cell motility, and facilitating intracellular processes frontiersin.orgnih.govcsic.es. This compound's attenuation of actin cytoskeleton reorganization in RASMCs, as determined by techniques such as immunofluorescence microscopy, points to a disruption of the cellular machinery necessary for processes like cell adhesion and migration researchgate.netnih.gov. This effect is likely linked to the modulation of signaling pathways that regulate actin dynamics.

Inhibition of Phosphatidylinositol-3 Kinase (PI-3K) Activation in Growth Factor-Induced Processes

In addition to its effects on adhesion, this compound also impacts growth factor-induced cellular processes. Specifically, this compound inhibited platelet-derived growth factor (PDGF)-induced RASMC migration researchgate.netnih.gov. Investigations into the kinases involved in PDGF-induced migration revealed that this compound specifically inhibited the activation of Phosphatidylinositol-3 Kinase (PI-3K) researchgate.netnih.gov. PI-3K is a key enzyme in various cellular processes, including cell growth, survival, and migration, and is activated by growth factors like PDGF nih.govnih.gov. The selective inhibition of PI-3K activation by this compound in the context of PDGF-induced migration highlights a specific point of intervention in this signaling pathway researchgate.netnih.gov. Interestingly, this compound did not affect PDGF-induced matrix metalloproteinase (MMP) secretion, suggesting a focused impact on PI-3K-mediated events rather than a broad inhibition of all PDGF- downstream effects researchgate.netnih.gov.

Summary of Mechanistic Findings

The in vitro studies on non-human mammalian smooth muscle cells demonstrate that this compound inhibits cell adhesion and migration, particularly on collagen substrates. This is associated with the attenuation of FAK phosphorylation and disruption of actin cytoskeleton reorganization. Furthermore, this compound specifically inhibits PI-3K activation in response to growth factor stimulation, contributing to its inhibitory effect on cell migration.

Data Tables

| Cell Type | Substrate Protein | This compound Effect on Adhesion |

| Rat Aortic Smooth Muscle Cells (RASMCs) | Collagen | Inhibited |

| Rat Aortic Smooth Muscle Cells (RASMCs) | Other Matrix Proteins | No Inhibition |

| A10 Thoracic Smooth Muscle Cells | Collagen | Inhibited |

| A10 Thoracic Smooth Muscle Cells | Other Matrix Proteins | No Inhibition |

| Stimulus/Condition | Signaling Molecule/Process | This compound Effect | Detection Method |

| Immobilized Collagen | FAK Phosphorylation | Attenuated | Western blotting |

| Immobilized Collagen | Actin Cytoskeleton Reorganization | Attenuated | Immunofluorescence microscopy |

| PDGF-induced Migration | PI-3K Activation | Inhibited | (Assay for PI-3K activation implied) |

| PDGF-induced Migration | MMPs Secretion | No Effect | (Assay for MMPs secretion implied) |

Investigation of Matrix Metalloproteinase (MMP) Secretion Profiles

Studies have examined the effect of this compound on matrix metalloproteinase (MMP) secretion, particularly in the context of vascular smooth muscle cells (SMCs). Research indicates that while this compound inhibits platelet-derived growth factor (PDGF)-induced migration of rat aortic SMCs (RASMCs), it does not affect PDGF-induced MMP secretion. researchgate.netnih.gov This suggests that this compound's inhibitory effect on SMC migration is not mediated through the modulation of MMP release.

Influence on Platelet Cyclic AMP Levels

Research has investigated the influence of this compound on platelet cyclic AMP (cAMP) levels. Studies have shown that this compound does not affect platelet cyclic AMP levels. nih.govdntb.gov.ua This finding suggests that this compound's antiplatelet activity is likely mediated through mechanisms independent of the cAMP pathway.

Enzyme Activity Modulation by this compound and its Derivatives

Inhibition of Acetylcholinesterase (AChE) Activity by this compound N-Homologues

This compound and its N-homologues have been studied for their inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This compound itself has demonstrated activity against AChE with an IC₅₀ value of 22.0 μM. acs.orgpharmanet.com.br this compound N-homologues, synthesized from laurolitsine (B191710), have shown varying degrees of anti-AChE activity. acs.orgpharmanet.com.brresearchgate.netresearchgate.netnih.gov

The preparation of this compound N-homologues typically involves N-alkylation, solvolysis, and the Mannich reaction. acs.orgpharmanet.com.brresearchgate.netresearchgate.netnih.gov Among the synthesized compounds, N-propyl-, N-isobutyl-, and N-isopropylnorlitebamines exhibited moderate anti-AChE activity with IC₅₀ values around 7.0 μM. acs.orgpharmanet.com.brresearchgate.netnih.gov Notably, the corresponding N-metho salt of N-propylnorthis compound showed more potent activity, with an IC₅₀ of 2.70 μM. acs.orgpharmanet.com.brresearchgate.netnih.gov This indicates that structural modifications, particularly at the nitrogen atom, can influence the inhibitory potency against AChE. acs.orgpharmanet.com.br Molecular modeling studies suggest that the distance between the nitrogen and oxygen atoms in this compound N-homologues may be similar to that in acetylcholine, potentially explaining their anti-AChE activity. pharmanet.com.br

An interactive table summarizing the anti-AChE activity of this compound and some N-homologues:

| Compound | IC₅₀ (μM) |

| This compound | 22.0 |

| N-propylnorthis compound | ~7.0 |

| N-isobutylnorthis compound | ~7.0 |

| N-isopropylnorthis compound | ~7.0 |

| N-metho salt of N-propylnorthis compound | 2.70 |

Mechanistic Basis of Platelet Aggregation Inhibition and Thromboxane (B8750289) B2 Formation

This compound has been shown to inhibit platelet aggregation. researchgate.netnih.govnih.gov This antiplatelet activity is associated with the inhibition of thromboxane B₂ (TXB₂) formation. researchgate.netnih.govnih.gov TXB₂ is a stable metabolite of thromboxane A₂ (TXA₂), a potent inducer of platelet aggregation and vasoconstriction. caymanchem.comwikipedia.org

Studies in rabbit platelets have demonstrated that this compound inhibits the release of ATP induced by arachidonic acid and collagen, and also suppresses thromboxane B₂ formation caused by arachidonic acid. nih.gov In human platelets, this compound was found to suppress secondary aggregation induced by ADP and adrenaline, but not primary aggregation. nih.govdntb.gov.ua The primary mechanism underlying the antiplatelet effect of this compound appears to be the inhibition of thromboxane A₂ formation. nih.gov Unlike some other related alkaloids, this compound's antiplatelet effect is not mediated by an increase in platelet cyclic AMP levels. nih.govdntb.gov.ua

Computational Studies and Molecular Modeling of Litebamine

Molecular Dynamics (MD) Simulations of Litebamine-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into conformational changes, binding dynamics, and interactions between this compound and biomolecules such as proteins or nucleic acids iaanalysis.comresearchgate.net. Setting up MD simulations typically involves preparing the initial structure, parameterizing force fields, defining simulation conditions, and analyzing trajectories chemcomp.combonvinlab.org. The analysis of MD simulation results is critical for understanding molecular behavior and properties iaanalysis.com.

Atomistic-Level Analysis of Molecular Interactions

Atomistic MD simulations allow for a detailed examination of the interactions between this compound and its surrounding environment or target biomolecules at the level of individual atoms. This includes the analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions, which are crucial for understanding binding affinity and specificity iaanalysis.com. While general principles of atomistic MD analysis are well-established, specific detailed research findings on this compound's atomistic interactions with particular biomolecules were not extensively detailed in the search results. However, MD simulations in general can reveal patterns and intensity of interactions between molecules, allowing for quantitative assessment of binding forces and specificity iaanalysis.com.

Simulations of Ligand Binding Dynamics and Conformational Changes

MD simulations are frequently used to study the process of ligand binding and the associated conformational changes in both the ligand and the biomolecule researchgate.netnih.gov. By simulating the binding pathway, researchers can identify intermediate states and understand the dynamic nature of the binding process biorxiv.org. This compound's interaction with acetylcholinesterase has been investigated, and docking studies suggest it may bind in the middle of the active site gorge researchgate.net. While detailed MD simulations specifically tracking the binding dynamics and conformational changes of this compound were not prominently featured in the search results, the application of MD in understanding protein-ligand binding dynamics is a standard practice researchgate.netresearchgate.net. MD simulations can shed light on the kinetics, flexibility, and stability of binding interactions by sampling conformational space and recording dynamic variations researchgate.net.

Application of Enhanced Sampling Techniques for Conformational Space Exploration

Exploring the complete conformational space of a molecule or a molecular complex can be challenging with conventional MD simulations due to energy barriers separating different conformations iit.itnih.gov. Enhanced sampling techniques are employed to overcome these limitations and improve the sampling efficiency iit.itnih.govdigitellinc.com. These techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, help in accurately capturing rare events and reconstructing free energy landscapes biorxiv.orgnih.govnumberanalytics.com. While the search results discuss the general application and importance of enhanced sampling techniques in biomolecular simulations nih.govdigitellinc.comnumberanalytics.comectstar.eu, specific studies applying these methods to this compound were not found. However, the principles of these techniques, such as accelerating the exploration of the free energy landscape by adding bias potentials (metadynamics) or exchanging configurations between replicas at different temperatures (REMD), are applicable to studying the conformational behavior and binding of molecules like this compound biorxiv.orgnumberanalytics.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules keio.ac.jpscirp.org. These methods are essential for understanding chemical bonding, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-body system based on its electron density nih.govkarazin.ua. DFT calculations can provide insights into molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces, which are relevant to understanding reactivity and interactions scirp.orgnih.govrsc.org. While specific detailed applications of DFT solely focused on this compound's electronic structure and reactivity were not extensively found, DFT has been applied in studies involving related aporphine (B1220529) alkaloids and phenanthrene (B1679779) derivatives acs.orga2bchem.com. These studies demonstrate the utility of DFT in elucidating electronic properties and understanding reactivity within this class of compounds rsc.orgnih.govresearchgate.net. For example, DFT calculations have been used to study electronic structure and reactivity in various chemical systems rsc.orgnih.govresearchgate.netmdpi.com.

Molecular Docking and Ligand Ranking Algorithms for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a target molecule, such as a protein researchgate.netphcogj.com. Docking algorithms score different binding poses based on their predicted binding affinity, allowing for the ranking of potential ligands phcogj.comglobalauthorid.com. This is a crucial step in structure-based drug design and target identification researchgate.net. Studies on this compound and its derivatives have utilized molecular docking to investigate their interactions with enzymes like acetylcholinesterase researchgate.netglobalauthorid.commolaid.com. These studies suggest that this compound derivatives may bind within the active site gorge of acetylcholinesterase researchgate.net. Molecular docking, often combined with virtual screening, is used to identify potential targets and estimate binding affinities phcogj.com.

Data Table: Predicted Binding of this compound Derivatives to Acetylcholinesterase

While detailed numerical data for this compound specifically was not available across all search results, one study mentioned docking results for this compound derivatives with acetylcholinesterase researchgate.net. The table below summarizes the conceptual findings from that study regarding the predicted binding location.

| Compound Class | Target | Predicted Binding Location in Acetylcholinesterase Active Site |

| This compound derivatives | Acetylcholinesterase | Middle of the active site gorge |

Computational Analysis of this compound Molecular Properties (e.g., Optimized Energy, Conformational Stability)

Computational methods play a significant role in characterizing the molecular properties of chemical compounds, including natural products like this compound. Public databases such as PubChem and PubChemLite provide computed properties that offer initial insights into the physicochemical characteristics of this compound (CID 196885) and related compounds like N-butylnorthis compound (CID 10619839) nih.govuni.lu. These computed properties typically include molecular formula, molecular weight, XLogP (an indicator of lipophilicity), topological polar surface area (TPSA), and predicted collision cross section (CCS) nih.govuni.lu.

For this compound (C₂₀H₂₁NO₄), the computed molecular weight is 339.14706 Da, with a predicted XLogP of 3.5 uni.lu. N-butylnorthis compound (C₂₃H₂₇NO₄) has a computed molecular weight of 381.19400834 Da and an XLogP of 4.8 nih.gov. Predicted collision cross sections for this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have also been calculated, providing data relevant to its behavior in mass spectrometry experiments uni.lu.

While these databases offer valuable computed descriptors, detailed research findings specifically on the optimized energy and conformational stability of this compound derived from dedicated computational studies, such as quantum mechanics calculations or extensive molecular dynamics simulations, are not extensively detailed in the currently available search results. However, computational approaches like molecular dynamics simulations are generally employed to evaluate the conformational stability and dynamics of molecules and their complexes mdpi.comnih.gov. The concept of conformational stability is crucial in understanding how a molecule behaves and interacts, and computational methods can provide insights into the preferred conformations and the energy barriers between them nih.govnih.gov.

Application of In Silico Methods in De Novo Design of this compound Analogues

In silico methods have become indispensable tools in the design and discovery of new chemical entities, including analogues of natural products. For this compound, the application of these methods has been noted in the context of studying its N-homologues acs.orgresearchgate.net. Specifically, in silico molecular docking experiments have been utilized to investigate the binding poses of this compound N-homologues, particularly in relation to their anti-acetylcholinesterase activity researchgate.net. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential interactions and binding affinities.

Beyond specific studies on this compound analogues, in silico methods are broadly applied in the de novo design of natural product analogues. These methods encompass a range of techniques such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling elsevier.espreprints.orgnih.gov. Virtual screening allows for the rapid assessment of large libraries of compounds to identify potential candidates with desired properties. QSAR models aim to establish a relationship between the structural features of compounds and their biological activity, which can guide the design of new analogues with improved potency or selectivity preprints.org. Pharmacophore modeling focuses on identifying the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target nih.gov.

Furthermore, computational tools can be used for in silico biosynthetic pathway expansion, which can predict potential derivatives that could be formed from a natural product precursor through known enzymatic reactions pnas.org. This approach, while not specifically detailed for this compound in the provided snippets, represents an emerging paradigm in using computational methods to explore the chemical space around a natural product scaffold and design novel analogues. The successful application of in silico methods in designing analogues of other plant products and drug candidates highlights their potential for the rational design of this compound derivatives with tailored properties nih.govyoutube.com.

Challenges and Emerging Paradigms in Computational Modeling of Alkaloids

Computational modeling of alkaloids, including this compound, presents unique challenges due to their structural complexity and diverse biological interactions. One significant challenge in modeling biomolecular recognition involving alkaloids is the inherent flexibility of both the alkaloid molecules and their biological targets nih.gov. Accurately capturing the dynamic nature of these interactions and the associated slow binding and dissociation processes remains computationally intensive nih.gov.

The discovery and study of alkaloids often involve complex mixtures from natural sources, necessitating the integration of multiomics approaches (genomics, metabolomics, transcriptomics) to fully understand their biosynthetic pathways and potential variations frontiersin.org. Modeling these intricate biological systems and linking genetic information to metabolite production and activity poses a considerable challenge for computational approaches.

Despite these challenges, several emerging paradigms are advancing the computational modeling of alkaloids. The increasing power of computer hardware, coupled with advancements in quantum chemistry, new computational models, and algorithms, has lowered the barriers to using computational chemistry software in natural product discovery and structure elucidation d-nb.info.

In silico approaches are increasingly seen as a beneficial strategy for selectively identifying promising alkaloid candidates without resorting to extensive and resource-intensive experimental screening nih.gov. Emerging paradigms include the use of artificial intelligence (AI) systems for the automated isolation of bioactive metabolites and for optimizing natural product structures through in silico assessment of receptor interactions nih.gov.

Molecular dynamics simulations, enhanced sampling methods, and machine learning techniques are continually being refined and applied to better characterize the binding structures, mechanisms, thermodynamics, and kinetics of biomolecular interactions involving alkaloids nih.gov. Computational models are also being developed to identify potential binding targets for alkaloids, which can help elucidate their mechanisms of action researchgate.net. The repurposing of existing alkaloids through a combination of in silico binding studies and in vitro testing represents another strategic application of computational methods nih.gov. These emerging paradigms highlight the growing importance of computational approaches in overcoming the challenges associated with studying alkaloids and unlocking their therapeutic potential.

Structure Activity Relationship Sar Studies of Litebamine Derivatives

Systematic Design Strategies for Litebamine Analogues for SAR Profiling

The exploration of the SAR of this compound begins with the rational design and synthesis of a library of analogues. These strategies are foundational to understanding which parts of the molecule are essential for its activity.

Virtual Library Generation and Screening for SAR Insights

Before embarking on synthetic efforts, computational methods are often employed to generate and screen virtual libraries of this compound analogues. This in silico approach allows for the rapid assessment of a vast number of potential structures, prioritizing those with the highest predicted activity and most favorable drug-like properties. Virtual screening can be performed using ligand-based or structure-based methods. Ligand-based approaches utilize the known activity of this compound to build pharmacophore models or quantitative structure-activity relationship (QSAR) models. Structure-based virtual screening, on the other hand, would require a three-dimensional structure of this compound's biological target, enabling the docking of virtual analogues to predict their binding affinity. This pre-screening step significantly streamlines the subsequent synthetic and biological testing phases, focusing resources on the most promising candidates.

Impact of Targeted Structural Modifications on Molecular Activity

The core of SAR studies lies in the targeted modification of the lead compound's structure and the subsequent analysis of how these changes affect its biological activity. For this compound, these modifications would logically focus on its defining phenanthrene (B1679779) core and its nitrogen-containing side chain.

Influence of Substitutions on the Phenanthrene Core Scaffold

The phenanthrene core is a key feature of this compound and its derivatives, and modifications to this scaffold can significantly impact biological activity. The introduction of various substituents at different positions of the aromatic rings can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which can influence its interaction with biological targets.

For instance, the addition of electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro groups) can modulate the electron density of the aromatic system, potentially affecting binding affinity. The position of these substituents is also critical. SAR studies on other phenanthrene-based alkaloids have shown that substitutions at specific positions can either enhance or diminish activity. A hypothetical SAR study on this compound might reveal that substitutions at one position lead to increased potency, while modifications at another are detrimental.

Hypothetical SAR Data for Phenanthrene Core Modifications of this compound

| Compound | Substitution Position | Substituent | Biological Activity (IC50, µM) |

| This compound | - | - | 10.5 |

| Analogue 1 | C-3 | -OCH3 | 5.2 |

| Analogue 2 | C-3 | -Cl | 15.8 |

| Analogue 3 | C-6 | -OH | 8.1 |

| Analogue 4 | C-6 | -NO2 | 25.3 |

Effects of N-Substitutions and N-Homologation on Enzyme Inhibition

The nitrogen atom in this compound's side chain presents another critical point for modification. N-substitutions, the replacement of the hydrogen atom on the nitrogen with various alkyl or aryl groups, can influence the compound's basicity, steric bulk, and hydrogen bonding capacity. These changes can have a profound effect on enzyme inhibition or receptor binding.

N-homologation, the extension of the carbon chain between the nitrogen and the phenanthrene core, can also be explored. This modification alters the spatial relationship between the key pharmacophoric elements of the molecule, which can be crucial for optimal interaction with a binding site. Studies on similar alkaloids have demonstrated that there is often an optimal chain length for activity, with both shorter and longer chains leading to a decrease in potency.

Correlation between Chemical Structure and Specific Cellular Responses

Ultimately, the goal of SAR studies is to correlate specific structural features with desired cellular responses. For this compound, which has been noted to inhibit smooth muscle cell adhesion and migration, SAR studies would aim to identify analogues with enhanced activity in these assays nih.gov. For example, it might be discovered that a particular substitution on the phenanthrene ring leads to a significant increase in the inhibition of a key kinase involved in cell migration nih.gov.

By systematically testing a diverse range of analogues in various cell-based assays, researchers can build a comprehensive picture of how structural modifications translate into specific cellular outcomes. This understanding is vital for designing compounds with improved therapeutic profiles and reduced off-target effects.

Computational Approaches to SAR Modeling and Predictive Analytics

Computational chemistry plays a pivotal role in modern SAR studies, offering tools to model, predict, and rationalize the observed structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities.

By developing a statistically robust QSAR model for this compound derivatives, it becomes possible to predict the activity of yet-to-be-synthesized analogues. These models can also provide insights into the key molecular descriptors (e.g., molecular weight, logP, polar surface area, specific electronic or steric parameters) that govern the biological activity of this class of compounds. This predictive capability accelerates the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest probability of success. Furthermore, molecular docking and molecular dynamics simulations can be used to visualize the binding of this compound analogues to their putative protein targets, providing a molecular-level explanation for the observed SAR data.

Limited Public Data Curbs Comprehensive Analysis of this compound's Structure-Activity Relationship

Despite interest in the therapeutic potential of this compound, a phenanthrene alkaloid naturally occurring in the wood of Litsea cubeba, a comprehensive understanding of its structure-activity relationship (SAR) remains elusive due to a scarcity of publicly available research data. In-depth analysis of its derivatives and the identification of key pharmacophores are crucial for guiding the development of more potent and selective therapeutic agents. However, the scientific literature currently lacks the specific experimental data required for a thorough SAR study.

This compound has been recognized for its inhibitory effects on platelet aggregation and its potential in preventing cardiovascular diseases through the inhibition of smooth muscle cell adhesion and migration. These properties have prompted investigations into its mechanism of action and the structural features responsible for its biological activity.

Computational, or in silico, studies have been alluded to in the broader scientific discussion surrounding this compound and its N-homologues, particularly in the context of their potential anti-acetylcholinesterase activity. Such studies, which can include quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, are instrumental in identifying the essential steric and electronic features of a molecule that are necessary for its biological function. However, specific findings from these computational analyses, including detailed pharmacophore models and the precise structural motifs critical for this compound's activity, have not been published in detail.

The creation of data tables illustrating the biological activities of a range of this compound derivatives is a standard and essential component of SAR studies. These tables typically correlate modifications to the parent molecule's structure with changes in biological efficacy, providing a clear and quantitative basis for identifying key pharmacophoric elements. The absence of such published data for this compound and its analogues makes it impossible to construct the detailed SAR profile requested.

While the principles of SAR, QSAR, and pharmacophore modeling are well-established in medicinal chemistry, their specific application to this compound has not been sufficiently documented in accessible scientific literature to allow for a detailed exposition. Further research and publication of experimental data on a variety of this compound derivatives are necessary to elucidate the key structural requirements for its biological activities.

Advanced Analytical Methodologies for Litebamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Litebamine from other compounds in plant extracts or synthetic mixtures, as well as for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds like alkaloids, offering high resolution and sensitivity uj.ac.zafrontiersin.org. HPLC is employed in this compound research for assessing the purity of isolated or synthesized samples and for quantifying the amount of this compound present in various samples, such as plant extracts mdpi.comfrontiersin.org.

HPLC systems typically involve a pump, an injector, a separation column (often reversed-phase C18 for alkaloids), and a detector (such as UV-Vis or Diode Array Detector - DAD) frontiersin.orgcjnmcpu.com. The choice of mobile phase (a mixture of solvents like water and acetonitrile (B52724) or methanol) and the gradient program are optimized to achieve effective separation of this compound from co-eluting compounds cjnmcpu.com. The retention time of this compound under specific HPLC conditions serves as an identification marker, while the peak area or height is used for quantitative analysis against a calibration curve prepared with known concentrations of a this compound standard cjnmcpu.com.

For instance, HPLC with diode array detection (DAD) has been used for the characterization and simultaneous determination of aporphine (B1220529) alkaloids, a class related to phenanthrene (B1679779) alkaloids like this compound, in Litsea cubeba researchgate.net. This suggests that similar HPLC-DAD methods are applicable and valuable for this compound analysis, allowing for both its identification based on UV spectra and quantification mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis in Complex Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and semi-volatile compounds after appropriate sample preparation filab.frscholars.direct. While this compound itself is a relatively high molecular weight alkaloid, GC-MS can be applied to analyze more volatile components in Litsea cubeba extracts where this compound is found, providing a broader profile of the chemical composition researchgate.netnih.gov. This is important because the biological activity of a crude extract might be due to the synergistic effects of multiple compounds, not just the primary alkaloid researchgate.netmdpi.com.

In studies on Litsea cubeba leaf extracts, GC-MS analysis has identified major volatile compounds such as α-Terpinyl acetate (B1210297) and 1,8-Cineole researchgate.netnih.gov. Although these are not this compound, the application of GC-MS in such research highlights its role in characterizing the volatile fraction of the plant, which complements the analysis of less volatile alkaloids like this compound using techniques like HPLC researchgate.netnih.gov. GC-MS involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by fragmentation and detection by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern filab.frscholars.direct.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of this compound, confirming its identity, and analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (such as COSY, HMQC, HMBC, NOESY), is a powerful tool for the detailed structural elucidation of organic molecules like this compound mdpi.comnih.govljmu.ac.uk. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can determine the arrangement of atoms and the connectivity within the this compound molecule pharmanet.com.brnih.gov.

Studies on this compound and its derivatives extensively utilize NMR spectroscopy to confirm proposed structures mdpi.compharmanet.com.br. For example, ¹H-NMR signals provide information about the different types of protons and their environments, while ¹³C-NMR confirms the carbon skeleton pharmanet.com.brljmu.ac.uk. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial through-bond and through-space correlation information, respectively, which helps in assigning signals and confirming the connectivity and relative stereochemistry of the molecule nih.govljmu.ac.uk. Characteristic NMR signals for phenanthrene alkaloids, including specific aromatic proton patterns and signals for methoxy (B1213986) and N-methyl groups, are key to identifying this compound and its analogues pharmanet.com.br.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing the fragmentation pattern of its ionized molecules nih.govtandfonline.com. Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be coupled with mass analyzers (like quadrupole, time-of-flight, or ion trap) to provide varying degrees of sensitivity and structural information mdpi.commdpi.com.

For this compound, Mass Spectrometry is used to confirm its molecular formula and identify characteristic fragment ions mdpi.compharmanet.com.br. High-resolution ESI-MS (HRESIMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecule mdpi.com. Electron Ionization Mass Spectrometry (EIMS) often produces characteristic fragmentation patterns that can be related to specific structural features of the alkaloid skeleton pharmanet.com.br. For example, EIMS spectra of this compound and its N-homologues have shown common major fragment ions resulting from retro Diels-Alder fragmentation processes, which support their proposed structures pharmanet.com.br.

Here is an example of Mass Spectrometry data for N-butylnorthis compound, a related compound to this compound, showing its molecular ion peak and computed properties:

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇NO₄ | PubChem nih.gov |

| Molecular Weight | 381.5 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 381.19400834 Da | PubChem nih.gov |

Ultraviolet (UV) Spectroscopy for Chromophore Analysis

Ultraviolet (UV) spectroscopy is a technique that measures the absorption of UV light by a substance, providing information about the presence of chromophores (functional groups that absorb UV light) within the molecule ontosight.aimdpi.com. For aromatic compounds like this compound, which contains a phenanthrene core, UV spectroscopy can reveal characteristic absorption maxima that are indicative of the π-electron system mdpi.compharmanet.com.br.

UV spectra of this compound and related phenanthrene alkaloids typically show absorption bands in the UV region corresponding to the electronic transitions within the aromatic rings mdpi.compharmanet.com.br. These characteristic UV absorption maxima can serve as a diagnostic tool for the presence of the phenanthrene scaffold and can be used in conjunction with other spectroscopic data for structural confirmation mdpi.compharmanet.com.br. For instance, phenanthrene alkaloids have shown characteristic UV absorption maxima at specific wavelengths, such as 263.0, 279.6, 304.5, and 318.4 nm pharmanet.com.br. Similarly, aporphine alkaloids, structurally related to this compound, exhibit characteristic UV absorption at wavelengths around 303-304 nm, 284 nm, and 216-217 nm, depending on the substitution pattern mdpi.com.

Hyphenated Techniques (e.g., Liquid Chromatography-Tandem Mass Spectrometry) for Enhanced Sensitivity and Specificity

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools in the analysis of complex mixtures containing alkaloids such as this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely employed for their ability to provide both separation and detailed structural information. creative-proteomics.comwikipedia.org

LC-MS/MS offers enhanced sensitivity and specificity compared to single-stage MS. creative-proteomics.comnih.gov This is achieved by selecting a parent ion in the first mass analyzer and then fragmenting it before analysis in a second mass analyzer. The resulting fragmentation pattern serves as a highly specific fingerprint for the target analyte, enabling unequivocal identification and reliable quantification, even in complex matrices where interfering compounds may be present. creative-proteomics.comnih.gov

Ultra-performance liquid chromatography coupled to electrospray ionization tandem quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q/TOF-MS) is an advanced hyphenated technique that has been successfully applied to the rapid separation and reliable determination of chemical constituents, including alkaloids, in traditional medicines derived from plants like Litsea cubeba. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for the analysis of alkaloids, providing separation and mass spectral data for identification. nih.gov

While specific detailed research findings on this compound analysis using these exact hyphenated techniques were not extensively detailed in the provided snippets, the application of LC-MS/MS and GC-MS is well-established for the analysis of alkaloids and the complex chemical profiles of plants like Litsea cubeba, the source of this compound. researchgate.netresearchgate.netnih.govresearchgate.net These techniques are crucial for both qualitative analysis (identification of this compound and its potential metabolites or related compounds) and quantitative analysis (determining the concentration of this compound in a sample).

Method Validation and Reproducibility in Alkaloid Analytical Research

Method validation is a critical process in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose, ensuring the quality, reliability, and consistency of the results. phcogres.comeurofinsus.com For the analysis of alkaloids like this compound, especially in research or potential pharmaceutical applications, rigorous validation is essential.

Key parameters typically evaluated during method validation include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). phcogres.comeurofinsus.commfd.org.mk

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. phcogres.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range. phcogres.commfd.org.mk

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). phcogres.comeurofinsus.com High precision indicates good reproducibility of the method. nih.goveurofinsus.com

Accuracy: The closeness of agreement between the value found and the accepted true value. It is often assessed by calculating the recovery of known amounts of analyte added to a sample matrix. phcogres.com

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. phcogres.comeurofinsus.com

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. phcogres.com

Validation of analytical methods for alkaloids, such as those for caffeine (B1668208) or yohimbine (B192690) using HPLC or GC-MS, follows established guidelines like those from the International Conference on Harmonisation (ICH). nih.govphcogres.commfd.org.mk These validation processes ensure that the analytical data generated for this compound research are reliable and defensible. Reproducibility, a key aspect of precision, is vital for comparing results across different experiments, laboratories, or over time. nih.goveurofinsus.com

Developments in Green Analytical Chemistry Principles for this compound Analysis

Green Analytical Chemistry (GAC) is an increasingly important consideration in the development and application of analytical methods, aiming to minimize the environmental impact of chemical analysis. biotech-asia.orgurjc.esresearchgate.netekb.eg The principles of GAC focus on reducing or eliminating the use of hazardous substances, minimizing waste generation, lowering energy consumption, and promoting the use of more sustainable reagents and solvents. biotech-asia.orgurjc.esresearchgate.netekb.eg

While specific applications of GAC principles directly to this compound analysis were not detailed in the provided information, there is a clear trend towards incorporating greener approaches in the analysis of alkaloids from natural sources. urjc.esresearchgate.netekb.egsci-hub.se Traditional alkaloid extraction and analysis methods often involve large volumes of organic solvents, which can be harmful to the environment and human health. ekb.egsci-hub.se

Developments in green analytical chemistry relevant to alkaloid analysis include the exploration of alternative, less toxic solvents for extraction and chromatography, such as using ethanol (B145695) or deep eutectic solvents as replacements for more hazardous options like acetonitrile or methanol. researchgate.netsci-hub.se Miniaturization of analytical procedures and sample preparation techniques also aligns with GAC principles by reducing the consumption of reagents and the generation of waste. biotech-asia.orgurjc.es

Future Directions and Emerging Research Avenues for Litebamine

Elucidation of the Complete Biosynthetic Pathway of Litebamine in Litsea cubeba

Understanding the complete biosynthetic pathway of this compound in Litsea cubeba is a critical area for future research. While some studies have investigated the biosynthesis of terpenoids in Litsea cubeba, the specific pathway leading to the phenanthrene (B1679779) alkaloid this compound remains to be fully elucidated researchgate.netmdpi.com. This involves identifying the genes, enzymes, and regulatory mechanisms involved in the step-by-step conversion of primary metabolites into this compound. Research approaches may include comprehensive genomic and transcriptomic analysis of Litsea cubeba tissues known to produce this compound, followed by proteomic and metabolomic studies to identify the enzymes and intermediate compounds in the pathway. Techniques such as gene silencing or overexpression could be employed to validate the function of candidate genes. Elucidating the complete pathway would not only provide fundamental biological knowledge but also open possibilities for metabolic engineering of Litsea cubeba or heterologous expression in other organisms to enhance this compound production.

Exploration of this compound Scaffolds for Non-Pharmacological Applications in Materials Science or Chemical Engineering

Beyond its biological activities, the chemical scaffold of this compound presents potential for exploration in non-pharmacological applications within materials science or chemical engineering. While current research primarily focuses on its biological effects, the unique structural features of this compound, such as its fused ring system and functional groups, could lend themselves to novel material properties or catalytic activities researchgate.netresearchgate.netnih.gov. Future research could investigate the incorporation of this compound or its derivatives into polymers, coatings, or other materials to impart specific characteristics, such as antioxidant properties or unique optical or electronic behaviors researchgate.netscirp.orginteresjournals.org. In chemical engineering, the scaffold might be explored for its potential in catalysis or as a building block for the synthesis of new functional molecules iqs.edu. This would require interdisciplinary collaboration between natural product chemists and materials scientists or chemical engineers to design, synthesize, and evaluate novel materials or processes based on the this compound structure.

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for a Systems-Level Mechanistic Understanding

Gaining a comprehensive, systems-level understanding of this compound's biological roles and mechanisms of action necessitates the integration of multi-omics data nih.govmdpi.comfrontiersin.orgnih.govspringer.com. While some studies have touched upon certain biological effects of this compound, a complete picture requires analyzing changes at the genetic, transcriptomic, proteomic, and metabolomic levels in biological systems exposed to this compound researchgate.netnih.gov. Future research should focus on generating comprehensive multi-omics datasets from relevant model systems (e.g., cells, organisms) treated with this compound nih.govmdpi.com. Advanced bioinformatics and systems biology approaches would then be employed to integrate these diverse datasets to identify affected pathways, protein interactions, and metabolic changes nih.govmdpi.comfrontiersin.orgnih.gov. This integrated analysis can reveal the complex network of biological processes influenced by this compound, providing a more complete mechanistic understanding than single-omics approaches alone.

Development of Novel Chemical Tools and Probes Based on the this compound Framework

The development of novel chemical tools and probes based on the this compound framework is an important avenue for future research, particularly for dissecting its biological targets and pathways nih.govchemicalprobes.orgbiorxiv.org. These tools can includethis compound analogs with specific modifications for improved potency, selectivity, or desired properties, as well as probes for imaging or target identification nih.govchemicalprobes.org. For instance, clickable this compound derivatives could be synthesized for activity-based protein profiling to identify the proteins that directly interact with this compound biorxiv.org. Fluorescently labeled this compound probes could be developed for live-cell imaging to track its cellular distribution and localization nih.gov. Such chemical tools would be invaluable for detailed mechanistic studies and for validating potential biological targets identified through omics approaches.

Leveraging Artificial Intelligence and Machine Learning in this compound Research

Accelerated Discovery and Optimization of Synthetic Routes

Predictive Modeling for Advanced Structure-Activity Relationship Studies

AI and ML are transforming structure-activity relationship (SAR) studies by enabling the development of predictive models mdpi.comoptibrium.comnih.govjopir.innih.gov. By training on existing biological activity data of this compound and its known derivatives, ML models can learn the complex relationships between chemical structure and biological activity mdpi.comnih.govjopir.in. These models can then be used to predict the activity of novel, untested this compound analogs, guiding the design and synthesis of compounds with improved potency or desired properties mdpi.comoptibrium.comjopir.innih.gov. This predictive capability can streamline the lead optimization process in potential drug discovery or the development of this compound-based tools.

Q & A

Q. What strategies prioritize structural analogs of this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Generate a virtual library using scaffold-hopping algorithms (e.g., OpenEye ROCS).

- Filter analogs via Lipinski’s Rule of Five and synthetic accessibility scores (SAscore).

- Rank candidates using free-energy perturbation (FEP) simulations to predict potency gains .

Guidance for Addressing Data Contradictions

- Cross-Validation : Replicate conflicting experiments with independent batches of this compound and standardized protocols .

- Error Source Analysis : Audit instrumentation calibration logs, solvent purity certificates, and operator training records .

- Transparency : Publish raw datasets and analysis code in repositories like Zenodo or Figshare to enable third-party verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.